(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a chemical compound with a molecular formula of C11H21NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a tert-butyl ester group and a mercaptoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Mercaptoethyl Group: The mercaptoethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptoethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with binding sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
Ethyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with an ethyl ester group.
Methyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it a valuable compound for specific applications where such structural features are advantageous.
Properties
Molecular Formula |
C11H21NO2S |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
NPJUGERPGXFQNG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCS |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS |
Origin of Product |
United States |
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